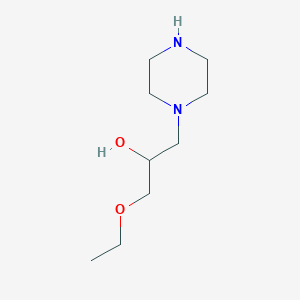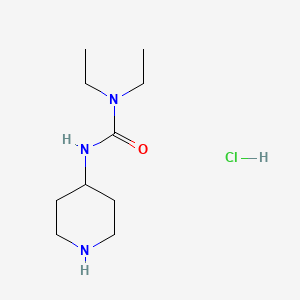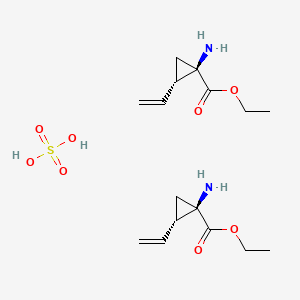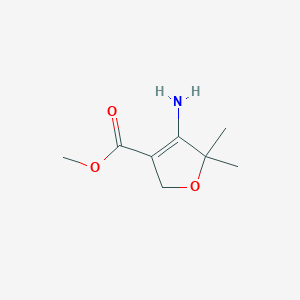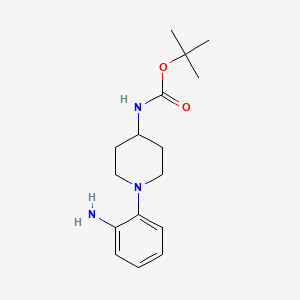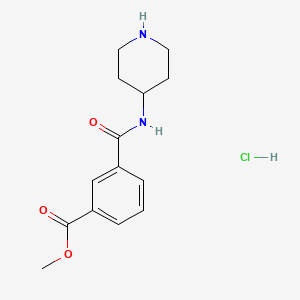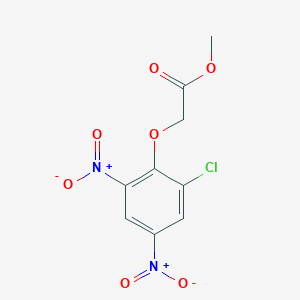
Methyl (2-chloro-4,6-dinitrophenoxy)acetate
Descripción general
Descripción
Methyl (2-chloro-4,6-dinitrophenoxy)acetate, also known as CDMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDMA is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Derivatization of Herbicides Studies have shown the derivatization of various phenoxy acid herbicides aiming for their gas chromatographic determination. Methyl (2-chloro-4,6-dinitrophenoxy)acetate was involved in these processes, indicating its role in the analytical chemistry of herbicides. The derivatization processes were performed with different tetraalkyl ammonium and trimethyl sulfonium hydroxides, highlighting the compound's reactivity and significance in analytical methods (Rompa, Kremer, & Zygmunt, 2004).
Synthesis of Formazans from Mannich Base Research conducted by Sah et al. (2014) involved the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. Esterification with 4-chloro-(2,6-dinitro phenoxy)-ethyl acetate was a crucial step in this process, suggesting the compound's importance in synthesizing formazans with potential antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).
Stereoselective Synthesis of Hydrazono- and Tosylhydrazono-Thiazolidine Derivatives Research into the synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates involved the compound . These synthesized compounds showed broad anticancer activity against various cancer cell lines, highlighting the compound's potential role in medicinal chemistry and cancer treatment (Hassan et al., 2020).
Synthesis of Isoquinolin-3-yl Derivatives The compound was also involved in the synthesis of isoquinolin-3-yl derivatives. The research by Mague et al. (2017) discussed the crystal structure and hydrogen bonding of such molecules, which is significant for understanding the structural and molecular properties of substances derived from methyl (2-chloro-4,6-dinitrophenoxy)acetate (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of other compounds .
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors, which determine how much of the compound reaches its targets and how long it remains in the body .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl (2-chloro-4,6-dinitrophenoxy)acetate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
methyl 2-(2-chloro-4,6-dinitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDXAJLGWEAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




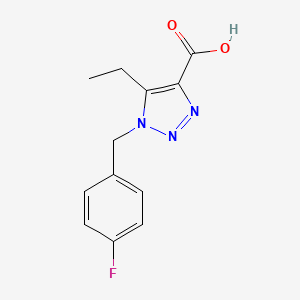

![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)


